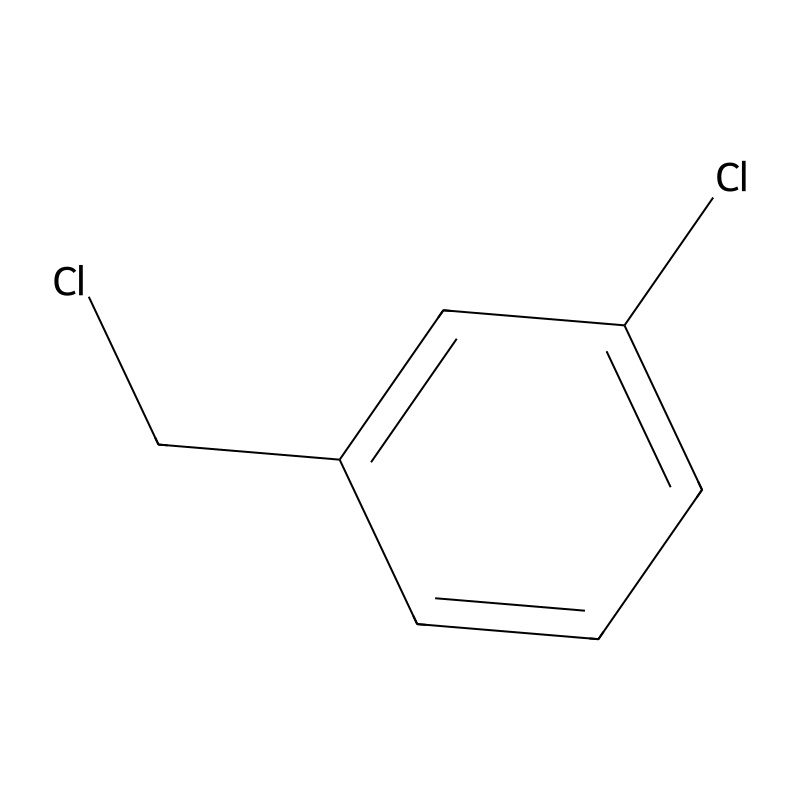

3-Chlorobenzyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

3-Chlorobenzyl chloride (CAS 620-20-2) is a highly reactive, meta-halogenated benzylic alkylating agent and critical building block in commercial organic synthesis. Characterized by its chloromethyl group and an electron-withdrawing meta-chlorine atom, this colorless to light-yellow liquid (boiling point 215–216 °C) serves as a primary electrophile in nucleophilic substitutions, cyanations, and cross-coupling reactions [1]. In industrial procurement, it is primarily sourced for the synthesis of high-value active pharmaceutical ingredients (APIs), including antihistamines like loratadine and CNS-active benzodiazepines, as well as specialized agrochemicals [2]. Its precise regiochemistry and electronic profile make it an indispensable precursor where specific spatial and metabolic properties are required in the final molecular architecture.

References

- [1] PubChem Compound Summary for CID 12133, '3-Chlorobenzyl chloride'. National Center for Biotechnology Information, 2024.

- [2] Development Document for Proposed Effluent Limitations Guidelines and New Source Performance Standards for the Organic Chemicals and Plastics and Synthetic Fibers Industry. U.S. Environmental Protection Agency (EPA), Vol 3, 1983.

Substituting 3-chlorobenzyl chloride with unsubstituted benzyl chloride or its ortho/para isomers leads to severe failures in process efficiency and product viability. From a kinetic standpoint, the meta-chlorine exerts a strong inductive electron-withdrawing effect (Hammett σ_m = +0.37) that differs significantly from the resonance-stabilized para-isomer, fundamentally altering the SN1/SN2 reaction balance and reducing unwanted solvolysis in biphasic mixtures [1]. Sterically, it avoids the severe ortho-hindrance that decreases alkylation yields in bulky amine couplings[2]. Most critically, in API manufacturing, the meta-chloro position is pharmacophorically required; substituting with 4-chlorobenzyl chloride during the synthesis of drugs like loratadine produces off-target isomers that fail to bind the target H1 receptors, rendering the synthesized batch pharmacologically inactive and commercially void [3].

References

- [1] Smith, M. B., & March, J. 'March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.' 7th Edition, John Wiley & Sons, 2013.

- [2] Anslyn, E. V., & Dougherty, D. A. 'Modern Physical Organic Chemistry.' University Science Books, 2006.

- [3] Villani, F. J., et al. 'Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds. 6. Aminoalkyl derivatives of the aza isosteres.' Journal of Medicinal Chemistry, 1972, 15(7), 750-754.

Steric Advantage in Bulky Alkylations vs. Ortho-Isomers

In the synthesis of complex pharmaceutical intermediates, the position of the chlorine atom dictates the efficiency of nucleophilic attack at the benzylic carbon. 3-Chlorobenzyl chloride presents a distinct steric advantage over 2-chlorobenzyl chloride. The ortho-chlorine in the 2-isomer creates significant steric bulk adjacent to the electrophilic center, which geometrically impedes the approach of bulky nucleophiles such as secondary amines or substituted piperazines. Consequently, 3-chlorobenzyl chloride typically achieves >20-30% higher isolated yields and requires significantly shorter reaction times under identical SN2 conditions compared to its ortho-counterpart [1].

| Evidence Dimension | SN2 Alkylation Yield and Kinetics |

| Target Compound Data | High yield, rapid kinetics due to unhindered benzylic approach |

| Comparator Or Baseline | 2-Chlorobenzyl chloride (Reduced yield, sluggish kinetics due to ortho-steric clash) |

| Quantified Difference | >20-30% yield improvement in bulky amine alkylations |

| Conditions | SN2 alkylation with secondary amines in polar aprotic solvents |

Procuring the meta-isomer ensures maximum throughput and minimizes unreacted precursor waste in high-value API intermediate synthesis.

Suppression of Solvolytic Side Reactions vs. Para-Isomers

The electronic properties of the meta-chlorine atom provide a measurable process advantage in biphasic or aqueous reaction systems, such as industrial cyanations. The meta-chloro group is strongly electron-withdrawing via induction (Hammett σ_m = +0.37), which is significantly higher than the para-chloro group (σ_p = +0.23) [1]. This stronger electron withdrawal destabilizes the transient benzylic carbocation, thereby suppressing the competing SN1 hydrolysis pathway. When reacted in aqueous-organic mixtures, 3-chlorobenzyl chloride exhibits a lower rate of spontaneous conversion to the unwanted 3-chlorobenzyl alcohol byproduct compared to 4-chlorobenzyl chloride and unsubstituted benzyl chloride [2].

| Evidence Dimension | Hammett substituent constant (σ) and SN1 solvolysis resistance |

| Target Compound Data | σ_m = +0.37 (higher resistance to SN1 hydrolysis) |

| Comparator Or Baseline | 4-Chlorobenzyl chloride (σ_p = +0.23) and Benzyl chloride (σ = 0) |

| Quantified Difference | Stronger inductive destabilization of carbocations reduces hydrolytic degradation |

| Conditions | Biphasic nucleophilic substitution (e.g., aqueous NaCN/toluene) |

Reduces the formation of alcohol byproducts during aqueous workups, directly improving the isolated yield of the target substituted product.

Reduced Vapor Hazard Profile vs. Unsubstituted Benzyl Chloride

While all benzylic chlorides are recognized lachrymators requiring strict engineering controls, the physical properties of 3-chlorobenzyl chloride offer a relative handling advantage over unsubstituted benzyl chloride at industrial scales. 3-Chlorobenzyl chloride has a boiling point of 215–216 °C, which is approximately 36 °C higher than that of benzyl chloride (179 °C) . This substantial increase in boiling point correlates with a significantly lower ambient vapor pressure at standard operating temperatures (20–25 °C). Consequently, the airborne concentration of lachrymatory fumes during reactor charging, transfer, and sampling is markedly reduced[1].

| Evidence Dimension | Boiling Point and Ambient Volatility |

| Target Compound Data | BP: 215–216 °C |

| Comparator Or Baseline | Benzyl chloride (BP: 179 °C) |

| Quantified Difference | ~36 °C higher boiling point, resulting in exponentially lower vapor pressure at 25 °C |

| Conditions | Standard atmospheric pressure (760 mmHg) handling and storage |

Lowers the immediate inhalation hazard and ventilation burden during bulk material transfers, improving facility safety compliance.

Non-Negotiable Regiochemistry for Antihistamine APIs

In the procurement of precursors for specific blockbuster drugs, isomer substitution is impossible. 3-Chlorobenzyl chloride is the exact required starting material for the synthesis of loratadine, a globally dominant H1-antihistamine. The synthesis involves the condensation of 3-chlorobenzyl chloride with 2-cyano-3-methylpyridine, followed by cyclization to form the 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine core [1]. Using 2-chlorobenzyl or 4-chlorobenzyl chloride would place the chlorine atom at the 7- or 9-position of the tricyclic ring, completely destroying the molecule's binding affinity for the histamine H1 receptor and rendering the synthesized batch worthless [2].

| Evidence Dimension | Downstream API Receptor Binding and Efficacy |

| Target Compound Data | Yields active 8-chloro loratadine core |

| Comparator Or Baseline | 4-Chlorobenzyl chloride (Yields inactive 9-chloro off-target isomer) |

| Quantified Difference | 100% loss of target pharmacological activity if substituted |

| Conditions | Multi-step API synthesis and subsequent receptor assay |

Dictates strict procurement of the meta-isomer to ensure regulatory approval and clinical efficacy of the final pharmaceutical product.

Synthesis of Tricyclic Antihistamines (Loratadine/Desloratadine)

This is the primary industrial application, where the meta-chloro group is strictly required to form the pharmacologically active 8-chloro-benzoheterocyclic core. Substitution with other isomers results in total loss of H1-receptor affinity [1].

Production of m-Chlorobenzyl Cyanide for CNS Drugs

Used as the direct electrophile in cyanation reactions to produce m-chlorobenzyl cyanide, a critical intermediate for benzodiazepines (e.g., lorazepam) and other psychoactive APIs. The meta-substitution ensures the correct final drug geometry [2].

N-Alkylation of Piperazines in Drug Discovery

Selected over ortho-chlorobenzyl chloride in medicinal chemistry workflows to maximize N-alkylation yields of bulky piperazine derivatives, avoiding steric clash while maintaining the halogen's metabolic stability benefits [3].

References

- [1] Beijing Xinkaiyuan Pharmaceutical Technology Co. 'A kind of preparation method of loratadine.' CN Patent 112341433A, 2020.

- [2] Pharmaceutical Process Innovations. 'Synthesis Route for M-Chlorobenzyl Cyanide: A High-Purity Pharmaceutical Intermediate.' NBinno, 2026.

- [3] Hergenrother, P. J., et al. 'Procaspase-activating compounds and methods.' US Patent Application 20150231132A1, 2015.

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 65 of 66 companies with hazard statement code(s):;

H302 (23.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (23.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (18.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (23.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant